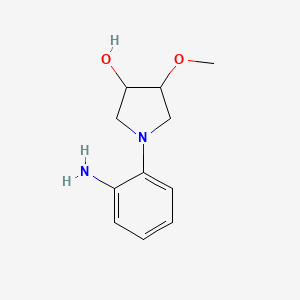
2-(シクロヘキシルアミノ)エタン-1-チオール塩酸塩
説明
2-(Cyclohexylamino)ethane-1-thiol hydrochloride is a useful research compound. Its molecular formula is C8H18ClNS and its molecular weight is 195.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclohexylamino)ethane-1-thiol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohexylamino)ethane-1-thiol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品試験における潜在的な用途
この化合物は、医薬品試験で使用するために購入可能です。これは、医薬品開発および品質管理プロセスにおける正確な結果を確保するための基準物質としての役割を示唆しています .
チオール-エン「クリックケミストリー」における役割
チオール-エン「クリックケミストリー」は、幅広い用途を持つポリマー化学における有望なアプローチです。 2-(シクロヘキシルアミノ)エタン-1-チオール塩酸塩に特化したものではありませんが、チオール基を持つ化合物は、生体適合性材料、細胞培養およびカプセル化材料、ブロックコポリマー、分解性材料、および新規ネットワーク構造の生成のために、この化学においてしばしば使用されます .
作用機序
Target of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride . .
生化学分析
Biochemical Properties
2-(Cyclohexylamino)ethane-1-thiol hydrochloride plays a significant role in biochemical reactions due to its thiol group, which can form disulfide bonds with other thiol-containing molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reducing agent, breaking disulfide bonds in proteins and altering their structure and function. Additionally, 2-(Cyclohexylamino)ethane-1-thiol hydrochloride can interact with metal ions, forming complexes that can influence enzyme activity and protein stability .
Cellular Effects
2-(Cyclohexylamino)ethane-1-thiol hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. In some cases, 2-(Cyclohexylamino)ethane-1-thiol hydrochloride has been shown to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. It can also interact with DNA and RNA, influencing gene expression. The thiol group in 2-(Cyclohexylamino)ethane-1-thiol hydrochloride allows it to form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. These interactions are crucial for the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 2-(Cyclohexylamino)ethane-1-thiol hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, it can be toxic and cause adverse effects, including cell death and organ damage. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-(Cyclohexylamino)ethane-1-thiol hydrochloride is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can act as a substrate for certain enzymes, leading to the production of specific metabolites. Additionally, 2-(Cyclohexylamino)ethane-1-thiol hydrochloride can modulate the activity of key metabolic enzymes, affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride is essential for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride can also affect its interactions with other biomolecules and its overall biological effects .
特性
IUPAC Name |
2-(cyclohexylamino)ethanethiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS.ClH/c10-7-6-9-8-4-2-1-3-5-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSAAERWRKQUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCS.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


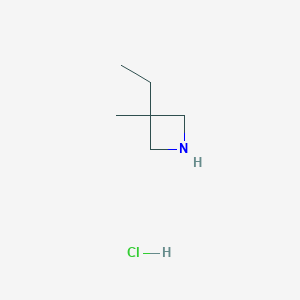
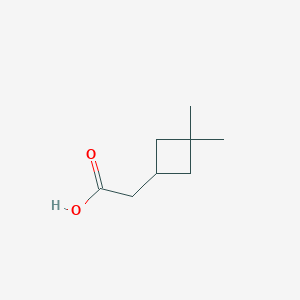
![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1477978.png)
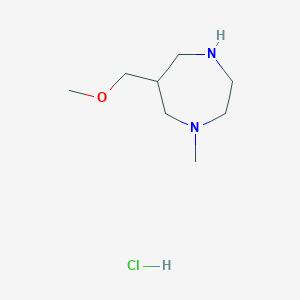
![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)
![2-[2-Bromo-4-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477982.png)
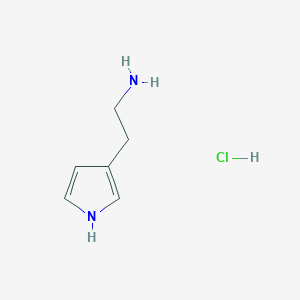
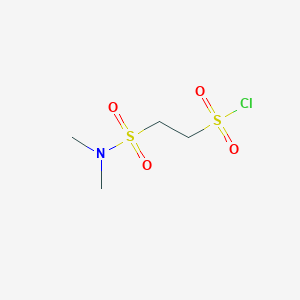
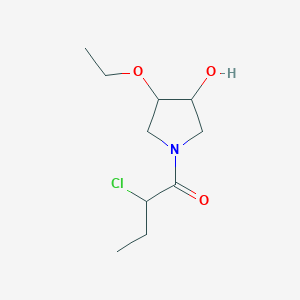

![3-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477991.png)
![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)
